

# An In-depth Technical Guide to 3-Ethylpentanenitrile (CAS No. 5631-83-4)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Ethylpentanenitrile**

Cat. No.: **B8800664**

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## Introduction

**3-Ethylpentanenitrile**, a branched aliphatic nitrile, represents a versatile chemical entity with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a central quaternary carbon and a reactive nitrile group, offers a unique scaffold for the development of novel molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development. While experimental data for this specific molecule is sparse in publicly accessible literature, this guide synthesizes available information and provides expert-based predictions to serve as a valuable resource for researchers.

## Part 1: Physicochemical and Spectroscopic Properties

The fundamental properties of **3-Ethylpentanenitrile** are summarized below. It is important to note that while some data is derived from computational models, these values provide a strong foundation for experimental design.

## Physicochemical Properties

Property	Value	Source
CAS Number	5631-83-4	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>13</sub> N	<a href="#">[1]</a>
Molecular Weight	111.18 g/mol	<a href="#">[1]</a>
IUPAC Name	3-ethylpentanenitrile	<a href="#">[1]</a>
Synonyms	1-cyano-2-ethylbutane	<a href="#">[1]</a>
Boiling Point	~160-170 °C (Predicted)	
Density	~0.8 g/cm <sup>3</sup> (Predicted)	
Solubility	Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in water.	
XLogP3-AA	2.3	<a href="#">[1]</a>

Predicted values are based on trends observed for aliphatic nitriles of similar molecular weight.

## Spectroscopic Characterization

While publicly available spectra for **3-Ethylpentanenitrile** are limited, its spectroscopic characteristics can be reliably predicted. These predictions are crucial for reaction monitoring and product confirmation.

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the ethyl and cyanomethyl groups.

- $\delta \sim 2.3$  ppm (t, 2H): Methylene protons (CH<sub>2</sub>) alpha to the nitrile group. The triplet arises from coupling to the adjacent methine proton.
- $\delta \sim 1.6\text{-}1.7$  ppm (m, 1H): The methine proton (CH) at the 3-position. This will be a complex multiplet due to coupling with the surrounding methylene protons.
- $\delta \sim 1.4\text{-}1.5$  ppm (m, 4H): The four methylene protons (CH<sub>2</sub>) of the two ethyl groups.

- $\delta \sim 0.9$  ppm (t, 6H): The six methyl protons ( $\text{CH}_3$ ) of the two ethyl groups, appearing as a triplet.

The carbon NMR spectrum will provide a clear signature of the carbon skeleton.

- $\delta \sim 120$  ppm: Nitrile carbon ( $\text{C}\equiv\text{N}$ ).
- $\delta \sim 40$  ppm: Methine carbon (C-3).
- $\delta \sim 25\text{-}30$  ppm: Methylene carbons of the ethyl groups and the cyanomethyl group.
- $\delta \sim 10\text{-}15$  ppm: Methyl carbons of the ethyl groups.

The IR spectrum is characterized by a strong, sharp absorption band for the nitrile group.[\[1\]](#)

- $\sim 2245 \text{ cm}^{-1}$ :  $\text{C}\equiv\text{N}$  stretching vibration. This is a highly characteristic peak.
- $2850\text{-}2960 \text{ cm}^{-1}$ : C-H stretching vibrations of the alkyl groups.
- $\sim 1465 \text{ cm}^{-1}$  and  $\sim 1380 \text{ cm}^{-1}$ : C-H bending vibrations.

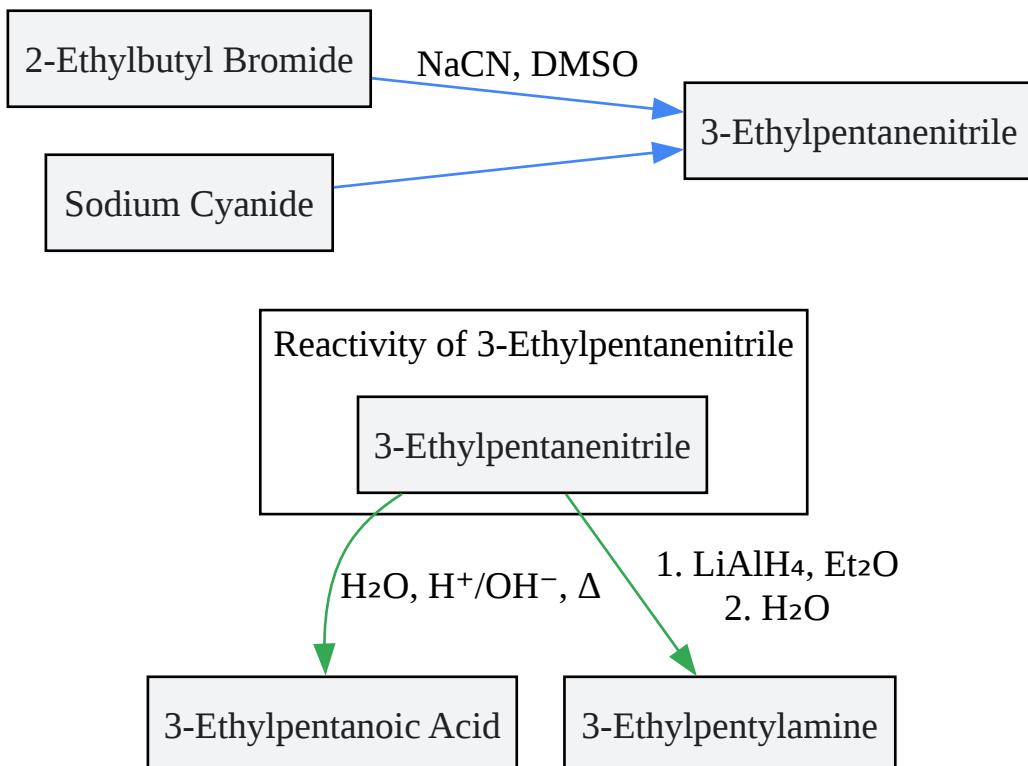
Electron ionization mass spectrometry is expected to show fragmentation patterns typical of branched alkanes.[\[1\]](#)

- $m/z = 111$ : Molecular ion peak  $[\text{M}]^+$ .
- $m/z = 82$ : Loss of an ethyl radical ( $\cdot\text{CH}_2\text{CH}_3$ ).
- $m/z = 70$ : Loss of a propyl radical ( $\cdot\text{CH}_2\text{CH}_2\text{CH}_3$ ).
- $m/z = 54$ : Further fragmentation.
- $m/z = 41$ :  $[\text{CH}_2\text{CN}]^+$  fragment.

## Part 2: Synthesis and Reactivity

### Synthesis of 3-Ethylpentanenitrile

The most direct and industrially scalable synthesis of **3-Ethylpentanenitrile** is through the nucleophilic substitution of a suitable alkyl halide with a cyanide salt. The reaction of 2-ethylbutyl bromide with sodium cyanide is a prime example of this transformation.



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## References

- 1. 3-Ethylpentanenitrile | C7H13N | CID 12836140 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)